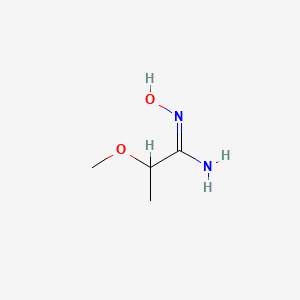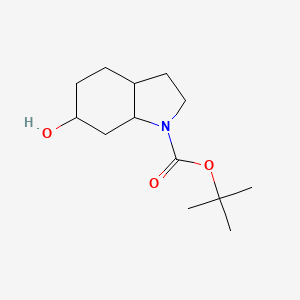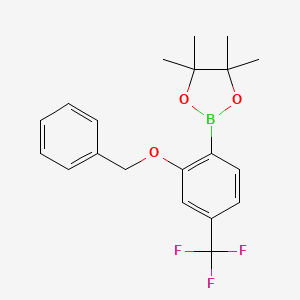
2-Fluoro-6-formyl-3-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-formyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-6-formyl-3-methylphenylboronic acid typically involves the reaction of 2-Fluoro-3-methylbenzaldehyde with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Fluoro-6-formyl-3-methylphenylboronic acid is known to undergo several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-formyl-3-methylphenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-formyl-3-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-formyl-3-methylphenylboronic acid can be compared with other similar compounds such as:
2-Fluoro-6-methoxyphenylboronic acid: This compound has a methoxy group instead of a formyl group and is used in similar coupling reactions.
3-Fluorophenylboronic acid: This compound lacks the formyl and methyl groups and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C8H8BFO3 |
|---|---|
Molekulargewicht |
181.96 g/mol |
IUPAC-Name |
(2-fluoro-6-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-6(4-11)7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
KRDFJGJFWVURKQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)C)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




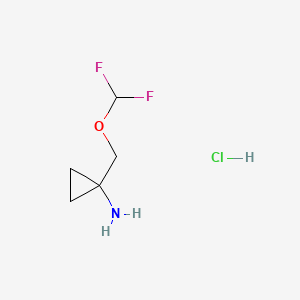
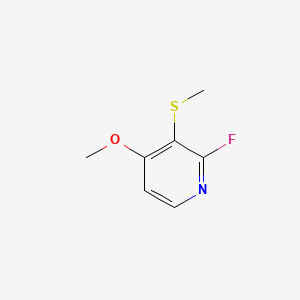
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)
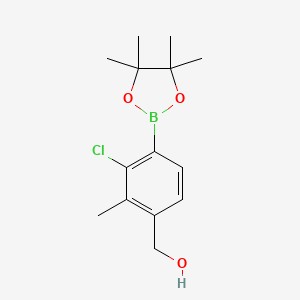
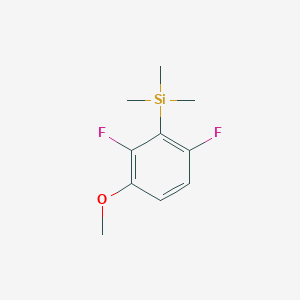
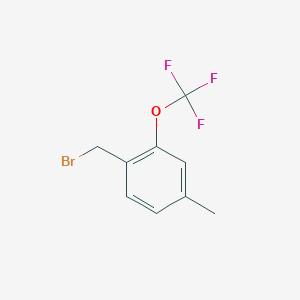
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
